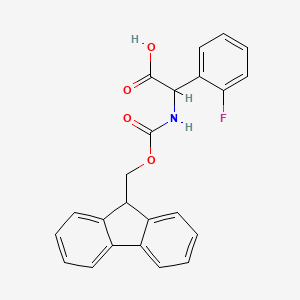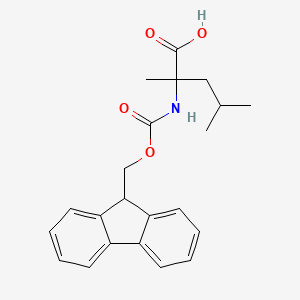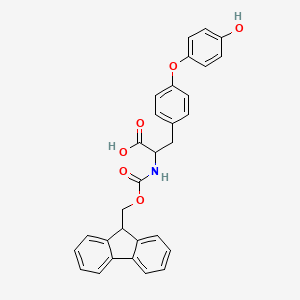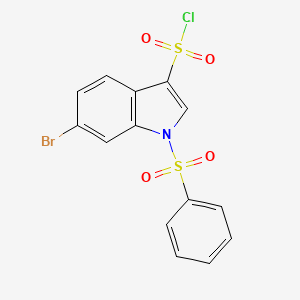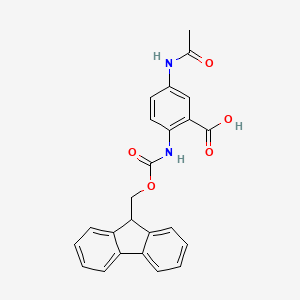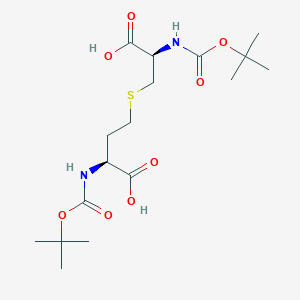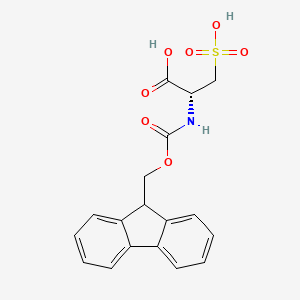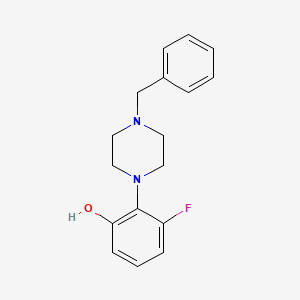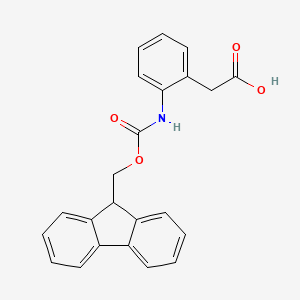
Fmoc-(2-aminophenyl)acetic acid
説明
Fmoc-(2-aminophenyl)acetic acid is an organic compound . It is commonly used in proteomics research . The compound appears as a solid, typically white or off-white in color .
Synthesis Analysis
Fmoc-(2-aminophenyl)acetic acid can be synthesized through multiple steps . Initially, 2-aminophenylacetic acid is synthesized. This is followed by the protection of the amino group with Fmoc. Finally, the protecting group is removed through an appropriate method .Molecular Structure Analysis
The molecular formula of Fmoc-(2-aminophenyl)acetic acid is C23H19NO4 . Its average mass is 373.401 Da and its monoisotopic mass is 373.131409 Da .Chemical Reactions Analysis
Fmoc-(2-aminophenyl)acetic acid can undergo reactions with amines . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-(2-aminophenyl)acetic acid is a solid compound . It can dissolve in some organic solvents such as dimethyl sulfoxide, dichloromethane, and dimethylformamide .作用機序
Target of Action
Fmoc-(2-aminophenyl)acetic acid is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) pathway . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
The stability of the fmoc group during synthesis and its subsequent removal are critical aspects of its use in peptide synthesis .
Result of Action
The primary result of the action of Fmoc-(2-aminophenyl)acetic acid is the protection of the amine group during synthesis, allowing for the successful production of peptides . This protection and subsequent deprotection allow for the precise assembly of complex peptides .
Action Environment
The action of Fmoc-(2-aminophenyl)acetic acid is influenced by the environment in which the synthesis takes place. Factors such as temperature, pH, and the presence of other reactants can all impact the efficacy and stability of the Fmoc group . For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions .
将来の方向性
Fmoc-amino acids, including Fmoc-(2-aminophenyl)acetic acid, have shown promise in various fields such as nanoscience, drug delivery, and catalysis . They have been successfully included in nanocomposite structures for drug delivery . Future research may focus on further exploring these applications and developing new ones.
特性
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)13-15-7-1-6-12-21(15)24-23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20H,13-14H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJMIMQXJBATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(2-aminophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




